Aponatamycin - 60395-06-4

Aponatamycin

Catalog Number: EVT-444879
CAS Number: 60395-06-4
Molecular Formula: C60H87NO25
Molecular Weight: 1222.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Aponatamycin is classified as a polyene macrolide antibiotic. It is derived from natamycin, which is produced through the fermentation of Streptomyces natalensis and related species. This classification highlights its role in inhibiting fungal growth, particularly in food preservation contexts . The production of aponatamycin involves similar fermentation processes to those used for natamycin, leveraging the capabilities of specific Streptomyces strains.

Synthesis Analysis

The synthesis of aponatamycin typically follows the same general methodology as that of natamycin, which includes multiple stages:

  1. Fermentation: Controlled aerobic fermentation of Streptomyces natalensis occurs under specific conditions (temperature, pH, and nutrient availability) to promote the production of natamycin.
  2. Autolysis: The biomass undergoes autolysis to release the antibiotic from the mycelium.
  3. Harvesting: Centrifugation separates the biomass from the fermentation broth, concentrating the natamycin crystals.
  4. Purification: Acid-base extraction methods are employed to purify natamycin, which can also yield aponatamycin as a by-product or through specific modifications during extraction.
  5. Drying and Milling: The final product is dried to remove moisture and milled to achieve a consistent particle size .

The specific parameters for fermentation can vary but generally include maintaining optimal temperatures (around 28-30°C) and pH levels (neutral to slightly acidic) to maximize yield.

Molecular Structure Analysis

Aponatamycin shares a complex molecular structure characteristic of polyene macrolides. The molecular formula is similar to that of natamycin, typically represented as C33H47NO13C_{33}H_{47}NO_{13}, with a molecular weight around 665.7 g/mol.

Key Structural Features:

  • Polyene Backbone: The structure contains multiple conjugated double bonds that contribute to its antifungal activity.
  • Macrolide Ring: A large lactone ring structure is present, which is essential for its biological activity.
  • Functional Groups: Hydroxyl groups and carboxylic acid functionalities enhance solubility in various solvents and contribute to its amphoteric nature.

The stereochemistry of aponatamycin involves several chiral centers that influence its interaction with biological targets .

Chemical Reactions Analysis

Aponatamycin participates in various chemical reactions typical for polyene macrolides:

  1. Binding to Ergosterol: Aponatamycin binds selectively to ergosterol, a sterol found in fungal cell membranes. This binding disrupts membrane integrity without permeabilizing it, leading to fungal cell death.
  2. Hydrolysis Reactions: Under acidic or basic conditions, aponatamycin can undergo hydrolysis, resulting in various metabolites that may exhibit different biological activities or toxicity profiles.
  3. Degradation Pathways: Aponatamycin may degrade into less active forms under prolonged exposure to light or extreme pH conditions .

These reactions are critical for understanding how aponatamycin functions in both therapeutic and preservative contexts.

Mechanism of Action

The primary mechanism of action for aponatamycin involves its interaction with ergosterol in fungal cell membranes:

  • Membrane Disruption: By binding to ergosterol, aponatamycin alters membrane permeability, leading to ion leakage and ultimately cell death.
  • Selective Toxicity: This mechanism exhibits selective toxicity toward fungi while being less harmful to mammalian cells due to differences in membrane composition.

Research indicates that aponatamycin's efficacy can be influenced by factors such as concentration, exposure time, and the presence of other compounds .

Physical and Chemical Properties Analysis

Aponatamycin exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Poorly soluble in water (approximately 30-100 ppm at 20-25°C) but soluble in organic solvents like alcohols.
  • Melting Point: Melting point around 290°C.
  • Stability: Stable at room temperature but sensitive to light; should be stored in dry conditions protected from light .

These properties are crucial for its formulation as an antibiotic or preservative.

Applications

Aponatamycin's applications are closely aligned with those of natamycin:

  1. Food Preservation: Used as an antifungal agent in dairy products (e.g., cheese) and meats to inhibit mold growth.
  2. Pharmaceuticals: Potential use in treating fungal infections due to its selective action against fungi.
  3. Agricultural Additive: Investigated for use in silage production to reduce spoilage and greenhouse gas emissions during fermentation processes .

Research into optimizing dosage and delivery methods continues, aiming to enhance its efficacy while minimizing potential side effects.

Biosynthesis and Enzymatic Pathways

Biogenetic Origin in Streptomyces natalensis and Related Actinomycetes

Aponatamycin originates as a secondary metabolite derivative of natamycin (pimaricin), a polyene macrolide antibiotic biosynthesized by Streptomyces natalensis and related actinomycetes. Natamycin production occurs via a type I polyketide synthase (PKS) pathway, where acetyl-CoA and propionyl-CoA serve as primary starter units. The genomic cluster spans ~100 kb and encodes 13 polyketide synthase modules distributed across five multifunctional enzymes (PimS0–PimS4). These modules catalyze sequential decarboxylative condensation of malonyl-CoA and methylmalonyl-CoA extender units, forming the 26-membered macrolactone ring characteristic of natamycin [4] [1].

Notably, branched-chain amino acids (BCAAs) like L-valine significantly influence natamycin yields. Degradation of BCAAs provides precursors (acetyl-CoA and propionyl-CoA) through the action of branched-chain α-keto acid dehydrogenase. Transcriptomic analyses reveal that L-valine supplementation upregulates genes involved in BCAA degradation (e.g., ilvE, encoding branched-chain amino acid aminotransferase), enhancing precursor flux toward natamycin biosynthesis. Overexpression of ilvE in S. natalensis mutants increases natamycin production by 179%, confirming the critical role of precursor availability [1] [6].

Table 1: Key Precursors and Enzymes in Natamycin Biosynthesis

PrecursorPrimary FunctionEnzyme/Pathway InvolvedEffect on Natamycin Yield
Acetyl-CoAStarter unit for PKS chainPimS0 (CoA ligase)Core structure formation
Propionyl-CoAExtender unit for PKS chainPimS1 (ketide synthase)Enhances lactone ring assembly
L-valineSource of propionyl-CoABCAA degradation pathway1.9-fold increase with 0.5 g/L
Methylmalonyl-CoAC2/C3 extender unitsAcyltransferase (Module 7)Optimizes ring functionalization

Enzymatic Conversion of Natamycin to Aponatamycin: Peroxidase-Mediated Mechanisms

Aponatamycin arises from natamycin through acid hydrolysis or enzymatic degradation, characterized by the cleavage of the glycosidic bond linking the macrolactone ring to the mycosamine moiety (3-amino-3,6-dideoxy-β-D-mannopyranose). Under mild acidic conditions (pH < 3), peroxidases or non-enzymatic acid catalysis hydrolyzes this bond, yielding an unstable aglycone intermediate. This intermediate dimerizes with intact natamycin to form aponatamycin—a C₆₀H₈₇NO₂₅ compound with a molecular weight of 1,222.3 g/mol [3] [5] [7].

The reaction proceeds as follows:

  • Glycosidic Bond Cleavage: Protonation of the glycosidic oxygen facilitates nucleophilic attack by water, releasing mycosamine.
  • Dimerization: The aglycone intermediate covalently binds to natamycin via esterification or ether linkages.
  • Stabilization: Aponatamycin retains the lactone ring but exhibits amphoteric properties due to free carboxyl and amine groups [5] [7].

This degradation is biologically significant: Aponatamycin lacks antifungal activity because the mycosamine sugar is essential for ergosterol binding in fungal membranes. Consequently, peroxidases in S. natalensis may function as regulatory enzymes to terminate natamycin’s biological activity under stress conditions [2] [7].

Table 2: Degradation Products of Natamycin Under Different Conditions

ConditionProduct FormedStructure AlterationBiological Activity
Mild acid (pH 2–3)AponatamycinDimer of natamycin + aglyconeInactive
Alkaline (pH > 9)Natamycoic acidSaponified lactone ringInactive
UV light (24 h)DinatamycinolidediolCleaved tetraene structureInactive
Carbon limitationDegraded monomersFragmented macrolactoneInactive

Role of Lactone Ring Stability in Degradation Pathways

The lactone ring in natamycin is highly sensitive to pH, temperature, and oxidative stress, directly influencing aponatamycin formation. The ring’s stability hinges on two factors:

  • pH-Dependent Equilibrium: At physiological pH (6.5), the lactone remains closed. Below pH 3, acid-catalyzed hydrolysis opens the glycosidic bond (yielding aponatamycin). Above pH 9, saponification cleaves the lactone ester bond, producing inactive natamycoic acid [2] [4].
  • Carbon Source Availability: Glucose limitation during fermentation triggers intracellular proteases that accelerate natamycin degradation. S. natalensis cultures with <20 g/L glucose show complete disappearance of natamycin within 16 hours post-glucose exhaustion, correlating with lactone ring destabilization [8].

Environmental stressors like UV light and reactive oxygen species (ROS) exacerbate lactone ring opening. Exposure to 1000 lx fluorescent light for 24 hours degrades 100% of aqueous natamycin, while metal ions (e.g., Cu²⁺) catalyze ROS-mediated oxidation of the conjugated tetraene system. These reactions yield decomposition products like mycosamine and aponatamycin, which accumulate as endpoint metabolites [2] [5].

Table 3: Stability Parameters of Natamycin’s Lactone Ring

FactorStability ThresholdPrimary Degradation ProductMechanism
pHStable at pH 5.0–7.0Aponatamycin (acidic)Acid-catalyzed hydrolysis
TemperatureStable ≤50°CNatamycoic acid (alkaline)Thermal saponification
UV light100% degradation in 24 hDinatamycinolidediolPhotooxidation
Carbon limitationDegrades post-glucose depletionFragmented monomersProtease activation

Properties

CAS Number

60395-06-4

Product Name

Aponatamycin

IUPAC Name

(3Z,17Z,21Z)-16-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-24-[(6Z,9Z,11Z,24Z)-15-carboxy-14,16,20,22,23-pentahydroxy-2-methyl-18,26-dioxo-1-oxacyclohexacosa-4,6,9,11,24-pentaen-8-yl]-5,6,8,12,14,23-hexahydroxy-26-methyl-2,10-dioxo-1-oxacyclohexacosa-3,17,19,21-tetraene-13-carboxylic acid

Molecular Formula

C60H87NO25

Molecular Weight

1222.3 g/mol

InChI

InChI=1S/C60H87NO25/c1-32-14-8-6-9-15-35(16-10-7-13-19-45(69)53(58(79)80)48(72)29-38(64)25-36(62)27-46(70)43(67)20-22-51(75)83-32)41-24-33(2)84-52(76)23-21-44(68)47(71)28-37(63)26-39(65)30-49(73)54(59(81)82)50(74)31-40(17-11-4-5-12-18-42(41)66)86-60-57(78)55(61)56(77)34(3)85-60/h4-13,15-18,20-23,32-37,40-50,53-57,60,62-63,66-74,77-78H,14,19,24-31,61H2,1-3H3,(H,79,80)(H,81,82)/b5-4?,8-6?,13-7-,15-9-,16-10-,17-11-,18-12-,22-20-,23-21-/t32?,33?,34-,35?,36?,37?,40?,41?,42?,43?,44?,45?,46?,47?,48?,49?,50?,53?,54?,55+,56-,57+,60+/m1/s1

InChI Key

CPJDGMMIKOGIHH-MHJBSDRBSA-N

SMILES

CC1CC=CC=CC(C=CC=CCC(C(C(CC(=O)CC(CC(C(C=CC(=O)O1)O)O)O)O)C(=O)O)O)C2CC(OC(=O)C=CC(C(CC(CC(=O)CC(C(C(CC(C=CC=CC=CC2O)OC3C(C(C(C(O3)C)O)N)O)O)C(=O)O)O)O)O)O)C

Canonical SMILES

CC1CC=CC=CC(C=CC=CCC(C(C(CC(=O)CC(CC(C(C=CC(=O)O1)O)O)O)O)C(=O)O)O)C2CC(OC(=O)C=CC(C(CC(CC(=O)CC(C(C(CC(C=CC=CC=CC2O)OC3C(C(C(C(O3)C)O)N)O)O)C(=O)O)O)O)O)O)C

Isomeric SMILES

C[C@@H]1[C@H]([C@@H]([C@@H]([C@@H](O1)OC/2CC(C(C(CC(=O)CC(CC(C(/C=C\C(=O)OC(CC(C(/C=C\C=C/C=C2)O)C\3/C=C\C=CCC(OC(=O)/C=C\C(C(CC(CC(=O)CC(C(C(C/C=C\C=C3)O)C(=O)O)O)O)O)O)C)C)O)O)O)O)C(=O)O)O)O)N)O

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